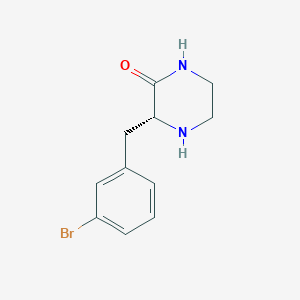
(R)-3-(3-Bromobenzyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(3-Bromobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Bromobenzyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 3-bromobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common catalysts and reagents include base catalysts like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Bromobenzyl)piperazin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
®-3-(3-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
科学研究应用
®-3-(3-Bromobenzyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-(3-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
(S)-3-(3-Bromobenzyl)piperazin-2-one: The enantiomer of the compound, which may have different biological activities.
3-(3-Bromobenzyl)piperazine: A similar compound lacking the carbonyl group, which may affect its reactivity and biological properties.
3-(3-Chlorobenzyl)piperazin-2-one: A compound with a chlorine atom instead of bromine, which may influence its chemical behavior.
Uniqueness
®-3-(3-Bromobenzyl)piperazin-2-one is unique due to its specific chiral configuration and the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity.
属性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC 名称 |
(3R)-3-[(3-bromophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)/t10-/m1/s1 |
InChI 键 |
SFSOHXIVHCCZGG-SNVBAGLBSA-N |
手性 SMILES |
C1CNC(=O)[C@H](N1)CC2=CC(=CC=C2)Br |
规范 SMILES |
C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















